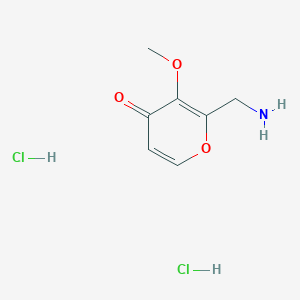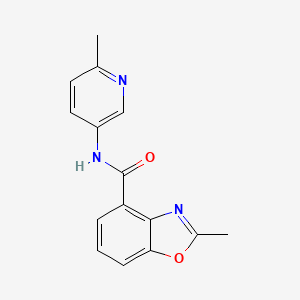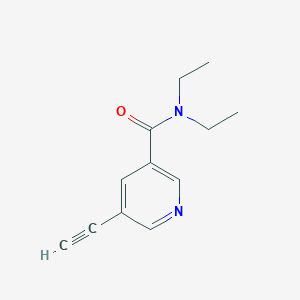![molecular formula C19H17N5O2S B7450978 N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide](/img/structure/B7450978.png)
N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. The inhibition of GSK-3β has been studied extensively in various diseases, including cancer, Alzheimer's disease, and diabetes.
Mécanisme D'action
N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide inhibits this compoundβ by binding to its ATP-binding site. This compoundβ is a key regulator of various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. Inhibition of this compoundβ leads to the activation of these pathways, which in turn leads to the inhibition of cell proliferation, induction of apoptosis, and improvement of insulin sensitivity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, inhibition of this compoundβ has been shown to induce apoptosis and inhibit tumor growth. In Alzheimer's disease research, inhibition of this compoundβ has been shown to reduce tau phosphorylation and improve cognitive function. In diabetes research, inhibition of this compoundβ has been shown to improve glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various diseases, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of results. In addition, its efficacy may vary depending on the cell type and disease model used.
Orientations Futures
There are several future directions for the study of N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide. One direction is to study its efficacy in combination with other therapies in cancer treatment. Another direction is to study its potential use in other diseases, such as Parkinson's disease and Huntington's disease. Furthermore, the development of more selective this compoundβ inhibitors may help to overcome the limitations of this compound and improve its efficacy and specificity.
Méthodes De Synthèse
The synthesis of N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide has been described in the literature. The method involves the reaction of 5-bromo-2-methylpyridine-4-carbaldehyde with 5-amino-2-methylpyrazole-3-carboxylic acid, followed by the reaction with isoquinoline-5-sulfonamide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide has been extensively studied in various diseases. One of the main applications of this compound is in cancer research. This compoundβ is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. In addition, this compound has been studied in Alzheimer's disease research. This compoundβ is involved in the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Inhibition of this compoundβ has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. Furthermore, this compound has been studied in diabetes research. This compoundβ is involved in insulin signaling, and its inhibition has been shown to improve glucose metabolism and insulin sensitivity.
Propriétés
IUPAC Name |
N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-13-6-9-21-18(10-13)24-19(11-14(2)22-24)23-27(25,26)17-5-3-4-15-12-20-8-7-16(15)17/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVKSWAPSSYASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=CC(=N2)C)NS(=O)(=O)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B7450912.png)
![6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7450917.png)
![rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450926.png)

![N-{4-[4-hydroxy-4-(propan-2-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B7450944.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450945.png)


![Tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate](/img/structure/B7450959.png)

![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-fluoronaphthalene-1-carboxylate](/img/structure/B7450977.png)
![Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone](/img/structure/B7450984.png)
![N-(1,3-benzothiazol-2-yl)-2-[2-(dimethylamino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7450991.png)
